molecular formula C10H19N3 B13272314 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine

3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13272314
M. Wt: 181.28 g/mol
InChI Key: MCQMIDLTIJTOGW-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 3,3-dimethylbutan-2-yl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions One common method involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-imidazole
  • 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrimidine

Uniqueness

Compared to similar compounds, 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine has unique structural features that confer distinct chemical and biological properties. Its specific substitution pattern on the pyrazole ring can lead to different reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

5-(3,3-dimethylbutan-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-7(10(2,3)4)8-6-9(11)13(5)12-8/h6-7H,11H2,1-5H3

InChI Key

MCQMIDLTIJTOGW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C(=C1)N)C)C(C)(C)C

Origin of Product

United States

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